Fmoc-N-Me-Asn-OH

描述

“Fmoc-N-Me-Asn-OH” is an amino acid derivative and can be used as a pharmaceutical intermediate . It is a superior derivative for the synthesis of Asn-containing peptides by Fmoc SPPS . It is more soluble in DMF than Fmoc-Asn (Trt)-OH, thereby facilitating coupling reactions at higher concentration .

Synthesis Analysis

A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .

Molecular Structure Analysis

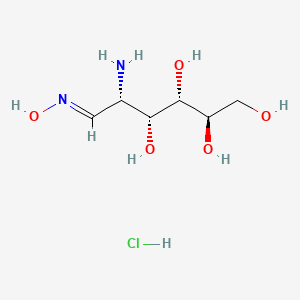

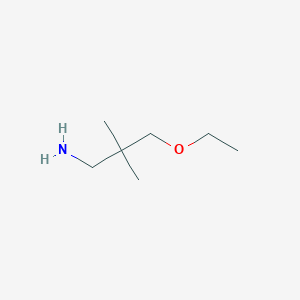

The molecular formula of “Fmoc-N-Me-Asn-OH” is C20H20N2O5 . Its molecular weight is 368.4 g/mol . The IUPAC name is (2S)-4-amino-2-[(9H-fluoren-9-ylmethoxycarbonyl)(methyl)amino]-4-oxobutanoic acid .

科学研究应用

超声波声化下的选择性脱-O-乙酰化

Fmoc-Asn(Ac3GlcNAc)-OH 和 Fmoc-Ser(Ac3GlcNAc)-OH 可以在超声波声化条件下选择性地进行脱-O-乙酰化,产率超过 90%。这种方法提供了纯净的反应和高产率,证明了 Fmoc 保护的氨基酸在特定条件下的选择性合成过程中的效用 孙炳岩,2015.

肽合成中天冬酰胺形成的防止

研究开发了新的衍生物,例如 Fmoc-Asp(OEpe)-OH,以最大程度地减少通过 Fmoc/tBu 化学在肽合成中天冬酰胺的形成。这一进步对于获得均一的天冬氨酰基肽至关重要,证明了 Fmoc 保护的氨基酸在改善肽合成结果中的重要性 R. Behrendt、Simon Huber、R. Marti、P. White,2015.

纳米技术和生物医学材料

Fmoc 修饰的自组装结构单元,包括 Fmoc-五氟-l-苯丙氨酸-OH,已显示出有希望的抗菌和抗炎能力。这些纳米组装体可以掺入树脂基复合材料中,为开发既能抑制细菌生长又不影响复合材料的机械和光学性能的生物医学材料提供了一种新方法 L. Schnaider、M. Ghosh、D. Bychenko,2019.

用于生物医学应用的超分子凝胶

基于 Fmoc 官能化氨基酸的超分子凝胶因其生物相容性和可生物降解的特性而广泛用于生物医学领域。对这些凝胶的研究,例如掺入 FMOC-Lys(FMOC)-OH 的凝胶,探索了它们的抗菌活性和结合治疗剂的潜力,突出了它们在生物医学应用中的多功能性 Alexandra Croitoriu、L. Nita,2021.

用于高级应用的杂化纳米材料

杂化水凝胶的开发,将功能化的单壁碳纳米管 (f-SWCNT) 与基于 Fmoc 保护的氨基酸的水凝胶基质相结合,展示了一种创新方法,可以创造出具有增强热稳定性和导电性的材料。这项研究强调了 Fmoc 保护的氨基酸在设计用于电子和组织工程等各种应用的高级材料中的潜力 Subhasish Roy、A. Banerjee,2012.

作用机制

安全和危害

When handling “Fmoc-N-Me-Asn-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

属性

IUPAC Name |

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXKBFQFIULUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Me-Asn-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)